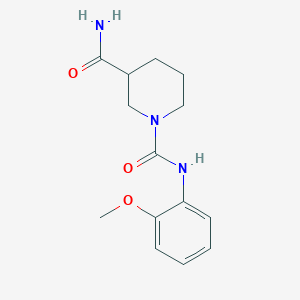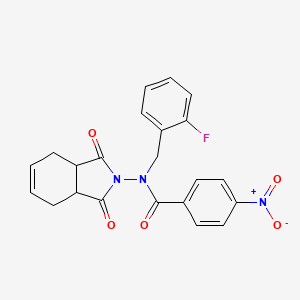
N~1~-(2-methoxyphenyl)-1,3-piperidinedicarboxamide
説明
N-(2-methoxyphenyl)-1,3-piperidinedicarboxamide, commonly known as MPDC, is a chemical compound that belongs to the piperidine family. It is a white crystalline powder with a molecular formula of C~15~H~20~N~2~O~3~ and a molecular weight of 276.33 g/mol. MPDC has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
MPDC works by inhibiting the activity of acetylcholinesterase, as mentioned earlier. This leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, MPDC has been shown to modulate the activity of dopamine receptors, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects
MPDC has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine receptors, MPDC has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory. MPDC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in treating neurological disorders.
実験室実験の利点と制限
One advantage of using MPDC in lab experiments is its specificity for acetylcholinesterase inhibition. This allows researchers to study the effects of acetylcholine on cognitive function without the confounding effects of other neurotransmitters. However, one limitation of using MPDC is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPDC. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of MPDC. Another area of interest is the investigation of the potential therapeutic applications of MPDC in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanisms underlying the effects of MPDC on neurotransmitter systems and to determine the optimal dosing regimens for its use in clinical settings.
In conclusion, MPDC is a promising compound with potential therapeutic applications in treating various neurological disorders. Its ability to inhibit acetylcholinesterase and modulate dopamine and glutamate receptors makes it a valuable tool for studying the effects of these neurotransmitters on cognitive and motor function. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives for use in clinical settings.
科学的研究の応用
MPDC has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that MPDC can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
特性
IUPAC Name |
1-N-(2-methoxyphenyl)piperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-12-7-3-2-6-11(12)16-14(19)17-8-4-5-10(9-17)13(15)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHVDKFVLUCUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4227562.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4227566.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-3-chlorobenzamide](/img/structure/B4227597.png)
![1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4227606.png)

![3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4227632.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4227634.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B4227643.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227654.png)
